ethyl [(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
Description
Ethyl [(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate is a xanthine-derived compound featuring a sulfanylacetate ester moiety at position 8 of the purine core. Xanthine derivatives are widely studied for their pharmacological properties, including adenosine receptor antagonism and enzyme inhibition (e.g., monoamine oxidase B, MAO B) . Its synthesis typically involves alkylation or thiolation reactions, as seen in related compounds .
Properties
Molecular Formula |
C11H14N4O4S |
|---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
ethyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate |
InChI |
InChI=1S/C11H14N4O4S/c1-4-19-6(16)5-20-10-12-7-8(13-10)14(2)11(18)15(3)9(7)17/h4-5H2,1-3H3,(H,12,13) |
InChI Key |
WDZPRUYBWRCQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at Position 7
a. Ethyl [(7-Heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
- Structure : A heptyl chain replaces the 1,3-dimethyl groups at position 7.
- Molecular Formula : C₁₇H₂₆N₄O₄S (MW: 382.48 g/mol).
- Impact : The elongated heptyl chain increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility. This modification is relevant for targeting hydrophobic binding pockets in enzymes or receptors .
b. [(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic Acid
- Structure : An additional methyl group at position 7 and a carboxylic acid replaces the ethyl ester.
- Molecular Formula : C₁₀H₁₂N₄O₄S (MW: 284.29 g/mol).
- Impact : The carboxylic acid improves solubility in physiological environments, favoring ionic interactions. This derivative may exhibit faster renal clearance compared to ester analogs .
Ester Group Modifications
a. Methyl [(7-Benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
- Structure : Methyl ester and benzyl group at position 7.
- Molecular Formula : C₁₆H₁₆N₄O₄S (MW: 360.39 g/mol).
- The methyl ester may hydrolyze faster than ethyl analogs, affecting metabolic stability .
b. Pentyl [(3-Methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
Functional Group Replacements
a. 2-[(7-Decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
- Structure : Acetamide replaces the ester, with a decyl chain at position 7.
- Molecular Formula : C₁₈H₂₉N₅O₃S (MW: 395.52 g/mol).
- Impact : The amide group resists enzymatic hydrolysis, improving metabolic stability. The decyl chain drastically enhances lipophilicity, making it suitable for lipid-rich environments .
b. Ethyl 3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoate
- Structure: Propanoate chain replaces the sulfanylacetate group.
- Molecular Formula : C₁₂H₁₆N₄O₄ (MW: 280.28 g/mol).
- This change may affect interactions with cysteine residues in enzymes .
Pharmacological and Physicochemical Properties
Preparation Methods
Step 1: Formation of 9-(4-Fluorophenyl)-6-hydrazino-9H-purine
The synthesis begins with the reaction of 9-(4-fluorophenyl)-9H-purin-6-chloro (1) with hydrazine hydrate or methylhydrazine in absolute ethanol under reflux conditions. This step replaces the chlorine atom at the 6-position of the purine ring with a hydrazine group, yielding 9-(4-fluorophenyl)-6-hydrazino-9H-purine (2a–b). Key parameters include:
- Reagents : Hydrazine hydrate (5 mL per 0.01 mol of 1)
- Conditions : Reflux at 80°C for 1 hour
- Yield : 74–75%
Characterization data for the intermediate (2a) include:
Step 2: Synthesis of Thiosemicarbazide Derivatives
The hydrazino-purine intermediate (2a) reacts with alkyl or aryl isothiocyanates in ethanol to form thiosemicarbazide derivatives (3a–f). For example, using methyl isothiocyanate:
- Reagents : Methyl isothiocyanate (0.012 mol per 0.01 mol of 2a)
- Conditions : Reflux for 3 hours
- Yield : 70–79%
This step introduces a thiourea moiety, critical for subsequent alkylation. The reaction mechanism involves nucleophilic attack by the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate.
Step 3: Alkylation with Ethyl Bromoacetate
The final step involves alkylation of the thiosemicarbazide (3a–f) with ethyl bromoacetate in the presence of sodium acetate:
- Reagents : Ethyl bromoacetate (0.01 mol), sodium acetate (0.01 mol)
- Conditions : Reflux in ethanol for 3 hours
- Yield : 61–79%
The reaction proceeds via nucleophilic substitution, where the sulfur atom of the thiourea attacks the bromoacetate, forming the sulfanylacetate ester.
Table 1: Representative Yields and Characterization of Final Product (4a–f)
| Derivative | R Group | Yield (%) | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | Molecular Formula |
|---|---|---|---|---|---|
| 4a | Methyl | 63 | 227–229 | 1746 | C₁₇H₁₈FN₇O₂S |
| 4c | Allyl | 79 | 237–239 | 1734 | C₁₉H₂₀FN₇O₂S |
| 4e | Cyclohexyl | 66 | 265–267 | 1722 | C₂₂H₂₆FN₇O₂S |
Alternative Synthetic Routes
Direct Sulfur Functionalization of Purine Cores
An alternative approach involves direct sulfanylation of 8-mercaptopurine derivatives. While less commonly reported, this method avoids multi-step hydrazine chemistry:
- Starting material : 1,3-Dimethyl-8-mercapto-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine
- Alkylation : Reaction with ethyl bromoacetate in basic conditions (e.g., K₂CO₃ in DMF)
- Conditions : Room temperature, 12–24 hours
This route simplifies the synthesis but requires stringent control of pH to prevent ester hydrolysis.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Ethanol vs. DMF : Ethanol provides higher yields (70–79%) for hydrazine-derived routes compared to polar aprotic solvents, which may promote side reactions.
- Temperature : Reflux conditions (80°C) are optimal for both hydrazine formation and alkylation steps. Lower temperatures (50°C) reduce yields by 20–30%.
Catalytic Additives
- Sodium acetate : Enhances nucleophilicity of the thiosemicarbazide sulfur by deprotonating the –SH group.
- Phase-transfer catalysts : Tributylammonium bromide has been explored to improve reaction rates but shows minimal impact on final yields.
Analytical Characterization
Spectroscopic Methods
Mass Spectrometry
Elemental Analysis
Discrepancies ≤0.05% between calculated and observed values validate synthetic purity.
Challenges and Considerations
Purification Difficulties
Stability Issues
- Ester hydrolysis : The ethyl acetate moiety is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous handling.
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